(S)-2-Hydroxymethyl-piperazine: A Chiral Scaffold for Modern Drug Discovery
(S)-2-Hydroxymethyl-piperazine: A Chiral Scaffold for Modern Drug Discovery
(S)-2-Hydroxymethyl-piperazine, a key chiral building block, is instrumental in the synthesis of a multitude of pharmaceutical compounds. Its stereospecific structure and versatile reactivity make it a prized component for medicinal chemists aiming to develop enantiomerically pure drugs with enhanced therapeutic profiles. This technical guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to leverage this valuable intermediate.
Core Chemical and Physical Properties
(S)-2-Hydroxymethyl-piperazine, also known by its systematic name (2S)-2-Piperazinemethanol, is a heterocyclic compound featuring a piperazine ring substituted with a hydroxymethyl group at the second position, with the stereochemistry fixed in the (S) configuration.[1] This specific spatial arrangement is crucial for its role in asymmetric synthesis.
Table 1: Physicochemical Properties of (S)-2-Hydroxymethyl-piperazine
| Property | Value | Source(s) |
| CAS Number | 126872-94-4 | [1][2] |
| Molecular Formula | C5H12N2O | N/A |
| Molecular Weight | 116.16 g/mol | N/A |
| Boiling Point | 234.5 ± 20.0 °C (Predicted) | [1] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.97 ± 0.10 (Predicted) | [1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-2-Hydroxymethyl-piperazine is paramount to its utility. Several synthetic strategies have been developed, often starting from commercially available chiral precursors like (2S)-piperazine-2-carboxylic acid dihydrochloride.[3] A common and efficient approach involves the reduction of the carboxylic acid functionality to a primary alcohol.
One prominent method involves the use of a strong reducing agent such as Lithium aluminum hydride (LiAlH₄) on a protected form of (S)-piperazine-2-carboxylic acid.[4] Protecting groups, like the Boc (tert-butoxycarbonyl) group, are often employed on the piperazine nitrogens to prevent side reactions and to modulate solubility.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a protected form of (S)-2-Hydroxymethyl-piperazine via the reduction of a carboxylate precursor.
Caption: Workflow for the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine.
Detailed Experimental Protocol: Reduction Route
This protocol is adapted from established methodologies for the reduction of a carboxylate precursor.[4]
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Preparation: A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate is prepared in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: The reaction vessel is cooled to a low temperature, typically -40°C, using a suitable cooling bath.
-
Addition of Reducing Agent: A solution of Lithium aluminum hydride (LiAlH₄) in THF (e.g., 1M) is added dropwise to the cooled solution of the starting material. The slow addition is crucial to control the exothermic reaction.
-
Reaction: The reaction mixture is allowed to gradually warm to room temperature and is stirred for approximately 1 hour to ensure the reduction is complete.
-
Quenching: The reaction is carefully quenched by cooling the mixture to 0°C and sequentially adding water, followed by a sodium hydroxide solution (e.g., 2N), and then another portion of water. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.
-
Workup: The resulting slurry is filtered to remove the inorganic salts.
-
Isolation: The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product, (S)-1-Boc-2-(hydroxymethyl)piperazine. Further purification can be achieved through techniques like column chromatography if required.
Applications in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[5] The (S)-2-Hydroxymethyl-piperazine moiety, in particular, serves as a versatile chiral building block for creating complex molecules with specific biological activities.
Its bifunctional nature, with two nitrogen atoms and a hydroxyl group, allows for differential functionalization, enabling the construction of diverse chemical libraries.[3] This scaffold is found in a range of therapeutic agents, including kinase inhibitors for oncology and compounds targeting the central nervous system.[5][6] The introduction of the piperazine fragment can enhance a molecule's interaction with its biological target, for instance, by forming hydrogen bonds.[6]
Safety and Handling
While specific safety data for the unprotected (S)-2-Hydroxymethyl-piperazine is not extensively detailed, related N-(2-hydroxyethyl)piperazine compounds are classified as hazardous. They are known to cause skin irritation and serious eye damage.[7][8]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[8][9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8][10]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]
-
First Aid:
Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
(S)-2-Hydroxymethyl-piperazine stands out as a critical intermediate in the field of drug discovery and development. Its defined stereochemistry and versatile functional groups provide a reliable foundation for the asymmetric synthesis of complex pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for scientists and researchers aiming to harness its full potential in creating the next generation of therapeutics.
References
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ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]
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PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperazine. [Link]
- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
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ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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PMC. Second-generation piperazine derivatives as promising radiation countermeasures. [Link]
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SENFEIDA. China 1-(2-Hydroxyethyl)piperazine Manufacturers Suppliers Factory. [Link]
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